Lipophilicity Profile: Bromo vs. Chloro Analog
The computed partition coefficient (XLogP3) for 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is 1.8 [1]. Its closest chloro analog, 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine, has a computed XLogP3 of 1.7 [2]. This quantifiable difference in lipophilicity, driven by the heavier halogen, can influence membrane permeability, protein binding, and overall pharmacokinetic profile of derived compounds.
Chloro: 1.7
Δ 0.1
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (XLogP3 = 1.7) |
| Quantified Difference | Δ 0.1 LogP units |
| Conditions | Computed property using XLogP3 3.0 algorithm |
Why This Matters
Even small differences in LogP can significantly impact a drug candidate's absorption and distribution, making the bromo compound a more suitable starting point for achieving a specific lipophilicity target in lead optimization.
- [1] PubChem. (2025). PubChem CID 73012894, 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). PubChem CID 245271, 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. National Center for Biotechnology Information. View Source
